Benzo[b]thiophene-3-methanethiol
Overview
Description
Benzo[b]thiophene-3-methanethiol is a sulfur-containing heterocyclic compound with a thiophene ring fused to a benzene ring and a methanethiol group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-3-methanethiol can be synthesized through several methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by decyanation . Another method includes the reaction of aryne intermediates with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium or platinum in decyanation reactions is common to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-3-methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to halogenation, nitration, or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and various substituted benzothiophenes .
Scientific Research Applications
Benzo[b]thiophene-3-methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of organic semiconductors and materials with unique electronic properties.
Mechanism of Action
The mechanism by which benzo[b]thiophene-3-methanethiol exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it may act by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the methanethiol group but shares the core structure.
Thiophene: A simpler sulfur-containing heterocycle without the fused benzene ring.
Benzothiazole: Contains a nitrogen atom in place of one of the sulfur atoms in benzo[b]thiophene.
Uniqueness: Benzo[b]thiophene-3-methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
1-benzothiophen-3-ylmethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKWLJITQMKMHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370739 | |
Record name | Benzo[b]thiophene-3-methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32259-23-7 | |
Record name | Benzo[b]thiophene-3-methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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